molecular formula C34H20 B13816118 4b,18-Dihydrobenzo[rst]phenanthro[10,1,2-cde]pentaphene

4b,18-Dihydrobenzo[rst]phenanthro[10,1,2-cde]pentaphene

Cat. No.: B13816118
M. Wt: 428.5 g/mol
InChI Key: VUGCJEKOSQLHPQ-UHFFFAOYSA-N
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Description

Isoviolanthrene is a polycyclic aromatic hydrocarbon with the molecular formula C34H18 It is a derivative of violanthrene and is known for its complex structure and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

Isoviolanthrene can be synthesized through various methods, including matrix isolation in argon and water at low temperatures (20 K). Infrared spectroscopy is often used to monitor the reaction . The compound can also be deposited as a thin film and irradiated with different energy sources such as ultraviolet photons, soft electrons, protons, and helium ions to understand the effects of different energy sources on its structure .

Industrial Production Methods

Industrial production methods for isoviolanthrene are not well-documented, likely due to its specialized applications and the complexity of its synthesis

Chemical Reactions Analysis

Types of Reactions

Isoviolanthrene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can alter the structure of isoviolanthrene, producing different reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the isoviolanthrene molecule, modifying its properties.

Common Reagents and Conditions

Common reagents used in the reactions of isoviolanthrene include:

    Oxidizing agents: Such as potassium permanganate and chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride and sodium borohydride.

    Substituting agents: Such as halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce various hydrogenated derivatives .

Scientific Research Applications

Isoviolanthrene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of isoviolanthrene involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its stable aromatic structure, which allows it to interact with other molecules in specific ways. For example, its ability to undergo photo-induced fragmentation makes it relevant in the study of interstellar chemistry .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to isoviolanthrene include:

Uniqueness

Isoviolanthrene is unique due to its specific molecular structure and the stability it offers. Its ability to undergo various chemical reactions and its relevance in astrochemistry and material science set it apart from other similar compounds.

Properties

Molecular Formula

C34H20

Molecular Weight

428.5 g/mol

IUPAC Name

nonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1,3(16),4,6,8,10,12,14,17(31),18,21,23,25,28(32),29,33-hexadecaene

InChI

InChI=1S/C34H20/c1-3-7-23-19(5-1)17-21-9-11-27-30-16-14-26-24-8-4-2-6-20(24)18-22-10-12-28(34(30)32(22)26)29-15-13-25(23)31(21)33(27)29/h1-17,26H,18H2

InChI Key

VUGCJEKOSQLHPQ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C3C(C=CC4=C3C(=C5C=CC6=C7C5=C4C=CC7=CC8=CC=CC=C68)C=C2)C9=CC=CC=C91

Origin of Product

United States

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